2-羟丙基-β-环糊精

描述

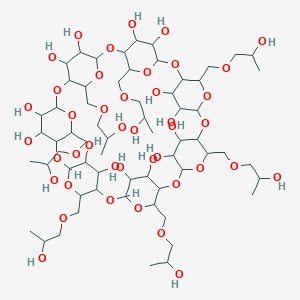

HP-β-CD is a macrocyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic outer surface . It is a widely used modified cyclodextrin, the lipophilic cavity formed by 7 glucose units . It has the ability to incorporate hydrophobic drugs into the cavities, thus enhancing water solubility and bioavailability of poorly water-soluble drugs .

Synthesis Analysis

The synthesis of HP-β-CD involves the formation of a complex of AND with 2-HyP-β-CYD by inclusion mode . The linear host-guest relation suggested synthesis of a 1:1 complex of AND with 2-HyP-β-CYD .

Molecular Structure Analysis

HP-β-CD is a cyclic oligosaccharide consisting of 6, 7, or 8 glucopyranose units . The 2-hydroxypropyl side groups located at the O2 positions widen the cavity entrance at the secondary OH position of the CD molecule .

Chemical Reactions Analysis

The 2-hydroxypropyl side groups of HP-β-CD are spatially more spread out but dynamically more restricted, due to the formation of a hydrogen bond network between the hydroxyl groups of the side chains and the glucose units .

Physical And Chemical Properties Analysis

HP-β-CD is a macrocyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic outer surface . It is a widely used modified cyclodextrin, the lipophilic cavity formed by 7 glucose units .

科学研究应用

Pharmaceutical Formulations and Drug Delivery

HPβCD is a cyclodextrin derivative widely used in pharmaceuticals due to its ability to enhance the solubility of hydrophobic compounds. By forming complexes with lipophilic drugs, it improves their bioavailability and facilitates drug delivery. Researchers have explored HPβCD’s potential in various drug formulations, including oral, parenteral, and topical administration .

Aggregation Studies and Analytical Techniques

Efficient detection and quantification of HPβCD aggregates are essential for pharmaceutical formulators. Researchers have evaluated several methods to study HPβCD aggregation, including osmometry, viscometry, tensiometry, dynamic light scattering (DLS), and permeation studies. Among these, DLS and permeation studies have proven effective for detecting HPβCD aggregates and estimating their hydrodynamic diameter. Interestingly, HPβCD exhibits less tendency to form aggregates than natural β-cyclodextrin (βCD) .

Inflammatory Effects and Macrophage-Derived Cell Lines

Studies have investigated the impact of HPβCD treatment on macrophage-derived cell lines. While it does not induce inflammation, incubation with HPβCD has been associated with pro-inflammatory effects in these cells. Understanding these implications is crucial for assessing its safety profile .

Cholesterol Removal and Atherosclerotic Cardiovascular Disease

HPβCD can bind and solubilize unesterified cholesterol. Researchers have explored its potential to reverse cholesterol deposition in macrophages within the aortic vessel wall, a hallmark of atherosclerotic cardiovascular disease. This property makes HPβCD an intriguing candidate for managing lipid-related disorders .

Nanoparticle Formulation and Drug Encapsulation

HPβCD has been used in nanoparticle formulations for drug delivery. By encapsulating hydrophobic drugs within HPβCD-based nanoparticles, researchers achieve controlled release and improved therapeutic efficacy. These nanoparticles offer a promising avenue for targeted drug delivery .

Cosmetic and Personal Care Applications

Beyond pharmaceuticals, HPβCD finds applications in cosmetic and personal care products. Its solubilizing properties allow for the formulation of stable emulsions, enhancing the delivery of active ingredients in skincare and haircare products .

作用机制

Target of Action

The primary targets of 2-Hydroxypropyl-β-cyclodextrin (HPβCD) are cholesterol and lipofuscin . HPβCD has shown promise in treating diseases related to cholesterol processing and membrane biology, such as Alzheimer’s disease, Niemann-Pick disease (NPC), age-related macular degeneration, and atherosclerosis . It also targets lipofuscin, an aging biomarker that accumulates within postmitotic cells during aging .

Mode of Action

HPβCD interacts with its targets by binding and liberating cholesterol and oxysterols, shifting the overall cellular cholesterol equilibrium away from the cell . It also transports sequestered cholesterol from the lysosome to the cytosol . In human fibroblasts, HPβCD mitigates the adverse effects of oxidative stress by significantly reducing LDLr and SREBP1 gene expression . In the absence of oxidative stress, HPβCD induces a paradoxical response, increasing cholesterol accumulation via upregulation of cholesterol biosynthesis .

Biochemical Pathways

HPβCD affects the cholesterol-associated pathway . It reduces cholesterol uptake and intracellular accumulation of lipofuscin, an aging biomarker . It also reduces LDLr and SREBP1 gene expression, which are involved in cholesterol metabolism . In the absence of oxidative stress, HPβCD upregulates cholesterol biosynthesis .

Pharmacokinetics

It is known that hpβcd has fast distribution and elimination .

Result of Action

HPβCD reduces age-related lipofuscin accumulation through a cholesterol-associated pathway . It significantly reduces lipofuscin levels in aged LF-loaded, but otherwise healthy, human skin fibroblasts . It also stimulates both proliferation and migration of human umbilical vein endothelial cells (HUVECs) in an endothelial nitric oxide synthase (eNOS)/NO-dependent manner .

Action Environment

The cholesterol content of the treated cell determines which cholesterol pathways, either beneficial or harmful, are responsive to HPβCD . This highlights a previously overlooked therapeutic consideration . The action of HPβCD is also influenced by oxidative stress . In the absence of oxidative stress, HPβCD induces a paradoxical response, increasing cholesterol accumulation .

未来方向

属性

IUPAC Name |

(1R,3S,5S,6R,8S,10S,11R,13S,15S,16R,18S,20S,21R,23S,25S,26R,28S,30S,31R,33S,35S,36S,37S,38S,39S,40S,41S,42S,43S,44S,45S,46S,47S,48S,49S)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3/t22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLHGICHYURWBS-FOSILIAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COC[C@H]1[C@H]2[C@H]([C@@H]([C@@H](O1)O[C@H]3[C@@H](O[C@H]([C@H]([C@@H]3O)O)O[C@H]4[C@@H](O[C@H]([C@H]([C@@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@H]([C@@H]6O)O)O[C@H]7[C@@H](O[C@H]([C@H]([C@@H]7O)O)O[C@H]8[C@@H](O[C@@H](O2)[C@H]([C@@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H112O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, White or beige powder; [Sigma-Aldrich MSDS] | |

| Record name | .beta.-Cyclodextrin, 2-hydroxypropyl ethers | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl-beta-cyclodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

(2-Hydroxypropyl)-|A-cyclodextrin | |

CAS RN |

128446-35-5 | |

| Record name | .beta.-Cyclodextrin, 2-hydroxypropyl ethers | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | β-Cyclodextrin, 2-hydroxypropyl ethers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。